molecular formula C19H16N4O2S B3447083 N-(3-methoxyphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

N-(3-methoxyphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B3447083
M. Wt: 364.4 g/mol
InChI Key: RLUJRQVKGMQYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide, also known as MTB, is a synthetic compound that has shown promising results in scientific research. MTB is a benzimidazole derivative that has been synthesized and studied for its potential use in various biochemical and physiological applications.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) family, which is involved in cell signaling and regulation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can help prevent and treat a number of diseases. This compound has also been shown to inhibit the growth of cancer cells and viruses, which makes it a promising candidate for cancer and viral therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxyphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide in lab experiments is its low toxicity and high solubility. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research. However, one of the limitations of using this compound in lab experiments is its limited stability in certain conditions, which can affect its activity and efficacy.

Future Directions

There are many potential future directions for research on N-(3-methoxyphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide. One area of research is the development of new derivatives of this compound that have improved stability and efficacy. Another area of research is the study of this compound in combination with other compounds to enhance its activity and effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating a variety of diseases.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-14-6-4-5-13(9-14)21-18(24)11-23-16-8-3-2-7-15(16)22-19(23)17-10-20-12-26-17/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUJRQVKGMQYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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